N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Description
N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Extended oxazoles, including derivatives similar to N-(4-(methylsulfonyl)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, serve as valuable scaffolds for synthetic elaboration. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole has been used for the synthesis of anti-inflammatory drugs like Oxaprozin through α-sulfonyl carbanion strategy and optimized desulfonylation processes (Patil & Luzzio, 2016). Additionally, the preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its application in the synthesis of complex oxazoles, including natural products siphonazoles A and B, showcases the versatility of oxazole derivatives in synthesizing biologically active molecules (Zhang & Ciufolini, 2009).
Antimicrobial Activity
The synthesis and screening of antimicrobial activities of oxazole derivatives highlight their potential in developing new therapeutic agents. For example, a series of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, structurally related to the compound , exhibited significant activities against bacterial and fungal strains, indicating the antimicrobial potential of oxazole derivatives (Babu, Pitchumani, & Ramesh, 2012).
Anticancer Activity
Research into the anticancer activities of oxazole derivatives, such as 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, has shown promising results against various human cancer cells. This suggests that modifications of the oxazole ring, including those similar to this compound, can lead to the development of potent anticancer agents (Pilyo et al., 2020).
Bioactive Material Synthesis
The development of bioactive materials using oxazole derivatives also represents a significant area of research. For instance, the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, and their application in bioactive glass coating, demonstrates the utility of oxazole derivatives in creating new materials with potential biomedical applications (Hayashi & Takasu, 2015).
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-26(22,23)11-6-4-10(5-7-11)17-14(20)12-9-24-16(18-12)19-15(21)13-3-2-8-25-13/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZNNOCNRSGJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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